molecular formula C8H5Cl2NO2 B098149 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene CAS No. 18984-16-2

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Cat. No. B098149
CAS RN: 18984-16-2
M. Wt: 218.03 g/mol
InChI Key: XHGCFWXSHIHYFH-ONEGZZNKSA-N
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Description

The compound 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene is a chlorinated nitroaromatic compound. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of chlorinated nitroaromatic compounds typically involves halogenation and nitration reactions. For example, the synthesis of 1-Chloro-2-methyl-4-nitrobenzene was achieved through oxidation and methylation of 4-chloroaniline . Although the exact synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene is not detailed in the provided papers, similar synthetic routes could be considered, starting from appropriate chlorinated anilines or benzene derivatives, followed by the introduction of the nitroethenyl group.

Molecular Structure Analysis

The molecular structure of chlorinated nitroaromatic compounds is often characterized by the planarity of the aromatic system and the dihedral angles between substituents and the aromatic ring. For instance, in the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, the molecule is essentially planar with a small dihedral angle between the nitro group and the phenyl ring . Similarly, in 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the dichlorophenyl and nitrophenyl rings form small dihedral angles with the oxadiazole ring, indicating a tendency towards planarity . This suggests that 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene may also exhibit a planar structure with the nitroethenyl group possibly twisted at a small angle relative to the benzene ring.

Chemical Reactions Analysis

The reactivity of chlorinated nitroaromatic compounds can be influenced by the electron-withdrawing effects of the nitro and chloro groups. These effects can activate the aromatic ring towards nucleophilic substitution reactions. The presence of the nitro group can also make these compounds susceptible to reduction reactions. While the provided papers do not discuss the reactivity of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene specifically, they do highlight the importance of understanding the electronic properties and reactive sites, as seen in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitroaromatic compounds are closely related to their molecular structure. For example, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene is stabilized by π-π contacts, C-H...O hydrogen bonds, and close Cl...O contacts . These intermolecular interactions can influence the compound's melting point, solubility, and other physical properties. The electronic properties, such as band gap energies and HOMO-LUMO orbitals, can be affected by solvent interactions, as demonstrated in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol . These insights suggest that 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene may exhibit similar intermolecular interactions and solvent-dependent properties.

Scientific Research Applications

Improved Synthesis Protocols

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene is a compound used in the synthesis of efficient benzyne precursors and certain luminescent π-conjugated materials. Improved synthesis methods have been developed, offering milder reaction conditions and avoidance of cancerogenic solvents, enhancing the safety and efficiency of production processes (Lorbach et al., 2010).

Structural Studies and Molecular Interactions

Research has revealed the molecular structure and interactions of derivatives of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene. For example, studies on substituted chalcones have shown specific dihedral angles between molecular rings and detailed the nature of intramolecular interactions, aiding in the understanding of their chemical behavior and potential applications (Fun et al., 2008).

Green Synthetic Methods

Eco-friendly synthetic methods for producing derivatives of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene have been developed. These methods feature high yields, simplicity in purification, and use water as a reaction medium, making them environmentally friendly and efficient (Zhu et al., 2015).

Catalysis and Chemical Reactions

The compound is used as a starting material in various chemical reactions. For instance, it participates in the synthesis of novel Pyrrolo[1,2-a]quinoxaline-4(5H)-one derivatives, demonstrating its versatility in organic synthesis and potential utility in creating complex organic molecules (Moradi et al., 2014).

properties

IUPAC Name

1,2-dichloro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGCFWXSHIHYFH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701035425
Record name 3,4-Dichloro-beta-nitrostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

CAS RN

18984-16-2
Record name Benzene, 1,2-dichloro-4-(2-nitroethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018984162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-beta-nitrostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3,4-Dichloro-β-nitrostyrene
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